N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 23681-84-7

N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Catalog Number: EVT-3032790
CAS Number: 23681-84-7
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,8-Naphthyridine derivatives are a class of synthetic organic compounds characterized by a bicyclic aromatic heterocycle containing two nitrogen atoms. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial agents [, , , ]. Nalidixic acid, a prominent example, represents the first generation of quinolone antibacterial agents and serves as a structural foundation for many subsequent derivatives.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives generally involves multistep procedures starting from readily available precursors. A common approach involves the Gould-Jacobs reaction, where a 2-aminopyridine derivative condenses with a diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 1,8-naphthyridine core []. Subsequent modifications, such as alkylation and substitution reactions, introduce desired functionalities at specific positions of the heterocyclic ring system [, , , , ].

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives significantly influences their biological activity. The presence of a carboxyl group at the 3-position and a nitrogen atom at the 1-position is crucial for antibacterial activity [, , ]. Substitutions at positions 1, 6, and 7 can significantly impact the potency, spectrum of activity, and pharmacokinetic properties [, ]. For instance, the introduction of a fluorine atom at position 6, as seen in enoxacin, significantly enhances its antibacterial efficacy compared to nalidixic acid [].

Chemical Reactions Analysis

1,8-naphthyridine derivatives undergo various chemical reactions, allowing for the introduction of diverse substituents and the modification of their properties. These reactions include, but are not limited to, electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the carboxylic acid functionality [, , , , ].

Mechanism of Action

The primary mechanism of action for 1,8-naphthyridine derivatives with antibacterial activity involves the inhibition of bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, 1,8-naphthyridine derivatives prevent the supercoiling and relaxation of DNA, ultimately leading to bacterial cell death [, ].

Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid)

Compound Description: Nalidixic acid is a first-generation quinolone antibacterial agent. It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. Nalidixic acid is primarily active against Gram-negative bacteria. []

Relevance: Nalidixic acid is the core structural motif of N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The target compound features an amide substituent at the carboxylic acid position of nalidixic acid. []

Enoxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1, 8-naphthyridine-3-carboxylic acid)

Compound Description: Enoxacin is a second-generation fluoroquinolone antibacterial agent. It displays broad-spectrum activity against Gram-positive and Gram-negative bacteria. Enoxacin, like nalidixic acid, exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ]

Relevance: Enoxacin shares the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Key structural differences include a fluorine substituent at the 6-position and a piperazine substituent at the 7-position in enoxacin, whereas the target compound has a methyl group at the 7-position and an anilide substituent at the 3-position. [, , ]

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA)

Compound Description: 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA) is a potent locomotor stimulant in laboratory animals. Its mechanism of action is believed to involve catecholamines, potentially by altering norepinephrine uptake or release. []

Relevance: NCA shares the 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Unlike the target compound, NCA has a benzyl group at the 7-position and lacks an amide substituent at the 3-position. []

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Compound Description: This compound is a synthetic intermediate used in the preparation of more complex naphthyridine derivatives. []

Relevance: This compound shares the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Key differences lie in the substituents at positions 1, 5, 6, and 7. []

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines

Compound Description: This series of compounds was designed by incorporating acyl hydrazine groups, known for their insect growth regulator (IGR) activity, into the structure of nalidixic acid. These compounds exhibited moderate to good antifungal activity, significant nitrification inhibitory activity, and IGR activity against Spodoptera litura. []

Relevance: These compounds share the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The key difference is the presence of diacyl or sulfonyl acyl hydrazine moieties at the carboxylic acid position instead of the 3-chloro-4-methylanilide present in the target compound. []

N′-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Compound Description: This compound is a hydrazone derivative of nalidixic acid. []

Relevance: This compound is structurally similar to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, with both sharing the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide core. The key difference is the substituent on the hydrazide nitrogen, where the related compound has a benzylidene group while the target compound has a 3-chloro-4-methylphenyl group. []

1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Compound Description: This compound is another hydrazone derivative of nalidixic acid, similar to the previous compound but with a 4-hydroxybenzylidene group attached to the hydrazide nitrogen. []

Relevance: This compound is also structurally similar to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, sharing the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide core. The main difference lies in the substituent on the hydrazide nitrogen, where this compound has a 4-hydroxybenzylidene group while the target compound has a 3-chloro-4-methylphenyl group. []

N'-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides

Compound Description: This series of compounds represents a hybrid pharmacophore designed by combining nalidixic acid with 1,3-diphenylprop-2-en-1-ones. Some of these compounds showed potent antioxidant activity, evaluated through their Ferric reducing antioxidant power (FRAP) and metal chelating capacities. []

Relevance: These compounds share the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The key difference is the substituent on the hydrazide nitrogen. In this series, it is a 1,3-diphenylallylidene group, while the target compound has a 3-chloro-4-methylphenyl group. []

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate

Compound Description: This compound is a methyl ester derivative of nalidixic acid. []

Relevance: This compound shares the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The main structural difference is the methyl ester group at the 3-position instead of the 3-chloro-4-methylanilide group found in the target compound. []

7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues

Compound Description: This series of compounds was synthesized to explore the impact of different substituents at the 1, 6, and 7 positions of the naphthyridine ring on antibacterial activity. Among them, 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited higher activity than enoxacin. []

6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid

Compound Description: This compound is a derivative of nalidixic acid that exhibits antibacterial properties. []

7-substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids

Compound Description: This group of compounds represents a series of nalidixic acid derivatives where the 7-position is substituted with various groups, including N-substituted carbamoyl and 5-substituted benzimidazol-2-yl moieties. These compounds were synthesized and evaluated for their in vitro antibacterial activity. []

Relevance: These compounds are structurally related to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide as they share the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure. The key difference lies in the substituent at the 7-position, which is varied in this series, and the absence of the 3-chloro-4-methylanilide substituent at the 3-position compared to the target compound. []

1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides

Compound Description: This series of compounds, derived from 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, was synthesized and evaluated for antibacterial activity in mice infected with Escherichia coli. Among them, the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid showed in vivo activity against E. coli and other Gram-negative bacteria, potentially operating through a prodrug mechanism. []

7- novel (3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl) -1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine 3-carboxylic acid methanesulfonate hydrates

Compound Description: This series of compounds represents a group of methanesulfonate salts of a specific 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative. They are characterized by different hydration indices (n), influencing their moisture content. []

7-(pyrazol-3 or 4-yl, 4- or 5-isoxazolyl and 4- or 5-pyrimidinyl)-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine and quinoline-3-carboxylic acids

Compound Description: This series of compounds explores various heterocyclic substitutions at the 7-position of the 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold. The study found that only pyrimidinyl analogs with a 2-amino or 2-aminomethyl substituent showed significant antibacterial activity. []

4-oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides

Compound Description: This series of compounds represents a group of 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives with various 3-substituted phenyl groups attached to the nitrogen atom at position 1. These compounds demonstrated inhibitory activity and potential for treating asthma and inflammatory diseases. []

Relevance: These compounds share the core 1,4-dihydro-1,8-naphthyridine-3-carboxamide structure with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The key difference lies in the substituents on the phenyl ring attached to the nitrogen atom at position 1. The target compound has a 3-chloro-4-methylphenyl group, while this series explores various other substituents at the 3-position of the phenyl ring. []

1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide

Compound Description: These compounds are derivatives of 1,8-Naphthyridine designed as potential anti-Parkinson's agents by targeting the Adenosine A2A receptor. []

Relevance: These compounds share the 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine core with N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The key difference lies in the substituents at the 3-position, where these compounds have either a pyrrolidine-1-carbonyl or N-(4-2-diethylaminoethoxyphenyl) carboxamide group, whereas the target compound has a 3-chloro-4-methylanilide group. []

1‐ethyl‐7‐methyl‐4‐oxo‐N‐(1,3,4,6‐tetra‐O‐acetyl‐2‐deoxy‐D‐glucopyranose‐2‐yl)‐[1,8]‐naphthyridine‐3‐carboxamide and 1‐ethyl‐7‐methyl‐4‐oxo‐N‐(2‐deoxy‐D‐glucopyranose‐2‐yl)‐[1,8]‐naphthyridine‐3‐carboxamide

Compound Description: These compounds are nalidixic acid-D-(+)-glucosamine conjugates designed as potential antimicrobial agents with reduced toxicity. They showed potent inhibitory activity against Gram-positive and Gram-negative bacteria, including resistant strains. []

N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides

Compound Description: This series of compounds, which includes a 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivative, was synthesized and evaluated for antiallergic activity. Some derivatives exhibited potent activity in a rat passive cutaneous anaphylaxis (PCA) test and showed strong inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway. []

Relevance: The 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivative within this series is structurally similar to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Both compounds share the core 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide structure. The difference lies in the substituent on the amide nitrogen. In the related series, it is a [4-(4-diphenylmethyl-1-piperazinyl)butyl] group, whereas the target compound has a 3-chloro-4-methylphenyl group. []

5-substituted-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylate

Compound Description: This series of compounds represents a broad group of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates with various substituents at the 5-position. They are recognized for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: These compounds are structurally related to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide through the shared 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate core. While the target compound has a methyl group at the 5-position and an ethyl group at the 1-position, this series explores various substituents at the 5-position and may include different substituents at the 1-position. Additionally, the target compound has a 3-chloro-4-methylanilide group at the 3-position, which may not be present in all members of this series. []

N-(1,8-naphthyridin-7-yl)-methylenamine derivatives

Compound Description: This series of compounds, synthesized from nalidixic acid, features a methyleneamine group at the 7-position of the naphthyridine ring. The derivatives vary in the substituent on the methyleneamine nitrogen and were evaluated for their in vitro antibacterial activity. []

Relevance: These compounds are structurally similar to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, sharing the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure. The key difference lies in the substituent at the 7-position. In these compounds, a methyleneamine group with varying substituents is present, while the target compound has a methyl group at this position. []

7-(1′-alkylhydrazino)-1,8‐naphthyridines

Compound Description: This series of compounds, derived from nalidixic acid, features an alkylhydrazino group at the 7-position of the naphthyridine ring. They were synthesized and evaluated for their in vitro antibacterial activity, with some compounds displaying good activity against Gram-negative bacteria. []

Pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines

Compound Description: This group of compounds represents fused heterocyclic systems derived from nalidixic acid, where a pyrimidine ring is fused to the 1,8-naphthyridine core. The specific substitution patterns on the pyrimidine and naphthyridine rings are not specified. []

N-(2-hydroxy-3-methoxy-benzylidene)-1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide and its CuII, NiII and CoII complexes

Compound Description: This compound and its metal complexes were synthesized and evaluated for their antibacterial, antifungal, DNA cleavage, and cytotoxic properties. The Cu(II) complex showed more potent activity than other compounds. []

Relevance: This compound is structurally similar to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, sharing the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide core. The key difference is the substituent on the hydrazide nitrogen. In the related compound, it is a 2-hydroxy-3-methoxybenzylidene group, while in the target compound, it is a 3-chloro-4-methylphenyl group. []

1,3,4-oxadiazole derivatives of nalidixic acid and their copper complexes

Compound Description: These compounds, synthesized from nalidixic acid, feature a 1,3,4-oxadiazole ring linked to the naphthyridine core. Both the oxadiazole derivatives and their copper complexes were evaluated for biological activities. The copper complexes showed better antibacterial and antifungal activity than the parent oxadiazoles, while the oxadiazoles exhibited greater antioxidant activity than their copper complexes. []

1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1, 8-naphthyridine-3-carboxylic acid (6e)

Compound Description: This compound, an analog of both pipemidic acid and nalidixic acid, showed comparable in vitro antibacterial activity to pipemidic acid and was superior to nalidixic acid against Pseudomonas aeruginosa. []

Relevance: This compound is structurally related to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, sharing the 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core. The key difference lies in the substituent at the 7-position, where the related compound has a 1-piperazinyl group, and the target compound has a methyl group at this position. []

1-Ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (8)

Compound Description: This compound serves as a key intermediate in a highly efficient process for preparing 6-fluoronalidixic acid and its subsequent conversion to enoxacin. []

6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles

Compound Description: This series of compounds, derived from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile, explores the reactivity of the 6-amino group with various reagents. []

Relevance: These compounds, while containing a pyridine ring, are not directly comparable to N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, which possesses a 1,8-naphthyridine core. The structural differences between a pyridine and a 1,8-naphthyridine system, along with the variations in substituents and overall molecular architecture, make these compounds distinct from the target compound. []

Properties

CAS Number

23681-84-7

Product Name

N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.82

InChI

InChI=1S/C19H18ClN3O2/c1-4-23-10-15(17(24)14-8-6-12(3)21-18(14)23)19(25)22-13-7-5-11(2)16(20)9-13/h5-10H,4H2,1-3H3,(H,22,25)

InChI Key

PDCZGWVOPFEOAA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)C)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.